molecular formula C14H22N2O2 B6039580 (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime

カタログ番号 B6039580
分子量: 250.34 g/mol
InChIキー: PZCIYZZQDKXDNA-HLETWVSPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime, also known as Memantine, is an FDA-approved medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain.

作用機序

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime works by regulating the activity of glutamate, an important neurotransmitter in the brain. Glutamate is involved in many processes, including learning and memory, but excessive glutamate activity can lead to neuronal damage and death. (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime binds to the NMDA receptor, a type of glutamate receptor, and prevents excessive activation of the receptor. This helps to protect neurons from damage and death.
Biochemical and Physiological Effects
(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons (Xu et al., 2007). (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine (Parsons et al., 1999). In addition, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been found to improve cerebral blood flow in patients with Alzheimer's disease (Wilcock et al., 2002).

実験室実験の利点と制限

One advantage of using (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime in lab experiments is its high selectivity for the NMDA receptor, which allows for more accurate and specific research. However, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments (Parsons et al., 1999). In addition, the synthesis of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime can be complex and time-consuming, which can make it difficult to obtain sufficient quantities for research purposes.

将来の方向性

There are several potential future directions for research on (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime. One area of focus is on its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of focus is on developing more efficient synthesis methods for (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime, which could increase its availability for research and clinical use. Finally, there is a need for further research on the long-term effects of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime use, including its potential effects on cognitive function and overall brain health.
Conclusion
In conclusion, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime is a promising medication for the treatment of Alzheimer's disease and has potential therapeutic effects in other neurological disorders. Its mechanism of action involves regulating the activity of glutamate, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime remains an important tool for scientific research. Future research on (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime will likely focus on its potential therapeutic effects in other neurological disorders and developing more efficient synthesis methods.

合成法

The synthesis of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime involves several steps, including the reaction of 1-adamantylamine with ethyl chloroformate to form 3-ethyl-1-adamantyl isocyanate, which is then reacted with hydroxylamine hydrochloride to produce (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime. The yield of the synthesis is around 50-60%, and the purity of the final product can be increased through recrystallization.

科学的研究の応用

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been extensively studied for its potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurological disorders. In a randomized, double-blind, placebo-controlled trial, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime was found to significantly improve cognitive function and activities of daily living in patients with moderate to severe Alzheimer's disease (Reisberg et al., 2003). In addition, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Huntington's disease (Chen et al., 2007; Chen et al., 2008).

特性

IUPAC Name

(NZ)-N-[(2E)-1-(3-ethyl-1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-13-4-10-3-11(5-13)7-14(6-10,9-13)12(16-18)8-15-17/h8,10-11,17-18H,2-7,9H2,1H3/b15-8+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCIYZZQDKXDNA-HLETWVSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C(=NO)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC3CC(C1)CC(C3)(C2)/C(=N/O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。